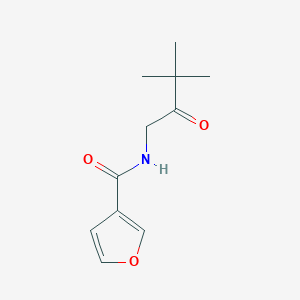![molecular formula C11H13FN2O3 B7595699 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid, also known as Fmoc-Lys(Fmoc)-OH, is a commonly used amino acid derivative in peptide synthesis. It is a white solid with a molecular weight of 437.45 g/mol and a melting point of 122-124°C. Fmoc-Lys(Fmoc)-OH is widely used in scientific research due to its unique chemical properties and applications.
Mécanisme D'action
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH does not have a specific mechanism of action as it is not a drug. However, it is used as a building block in peptide synthesis, which can have a variety of mechanisms of action depending on the specific peptide being synthesized.
Biochemical and Physiological Effects:
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH does not have any known biochemical or physiological effects as it is not a drug. However, peptides synthesized using 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH may have a variety of biochemical and physiological effects depending on their specific sequence and structure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in peptide synthesis is its high purity and availability from commercial sources. It is also relatively easy to incorporate into peptide sequences using SPPS methods. However, one limitation is that it is relatively expensive compared to other amino acid derivatives.
Orientations Futures
There are several future directions for the use of 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in scientific research. One area of interest is the development of new methods for peptide synthesis that use 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH as a building block. Another area of interest is the use of peptides synthesized using 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in drug discovery and development. Additionally, there is potential for the use of 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in the development of new biomaterials and tissue engineering applications.
Méthodes De Synthèse
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH can be synthesized by reacting 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid-OH with Fmoc-protected amino acids. This reaction is typically carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or HPLC.
Applications De Recherche Scientifique
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH is often used as a building block for the synthesis of peptides containing lysine residues. These peptides can be used in a variety of scientific applications, including drug discovery, protein engineering, and biomaterials research.
Propriétés
IUPAC Name |
3-[(3-fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-7(11(16)17)6-14(2)10(15)8-3-4-13-5-9(8)12/h3-5,7H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMZKAGJFITSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=C(C=NC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)



![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)

![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)



![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)